Product packaging for 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde(Cat. No.:)

2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13277203
M. Wt: 298.08 g/mol
InChI Key: ZPGKIZKLFRRIEG-UHFFFAOYSA-N
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Description

2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C10H7IN2O and its molecular weight is 298.08 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7IN2O B13277203 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7IN2O

Molecular Weight

298.08 g/mol

IUPAC Name

2-(4-iodopyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H7IN2O/c11-9-5-12-13(6-9)10-4-2-1-3-8(10)7-14/h1-7H

InChI Key

ZPGKIZKLFRRIEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)N2C=C(C=N2)I

Origin of Product

United States

Contextualization of Pyrazole Heterocycles in Organic and Medicinal Chemistry Research

Pyrazole (B372694), a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in the world of organic and medicinal chemistry. nih.gov The pyrazole nucleus is a common feature in a multitude of biologically active compounds and approved pharmaceutical drugs. mdpi.comresearchgate.net Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. nih.gov

The versatility of the pyrazole ring is evident in its presence in drugs with various therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral agents. nih.govnih.gov For instance, the blockbuster anti-inflammatory drug Celecoxib (B62257) features a pyrazole core. The ability of the pyrazole ring to act as a bioisostere for other functional groups, its capacity to engage in hydrogen bonding, and its metabolic stability contribute to its widespread use in drug design. researchgate.net

In organic synthesis, pyrazole derivatives serve as versatile building blocks and ligands for transition metal-catalyzed reactions. Their straightforward synthesis and the ability to functionalize various positions on the ring make them attractive starting materials for the construction of more complex molecular architectures. researchgate.net

The Significance of Benzaldehyde Scaffolds in Synthetic and Biological Endeavors

The benzaldehyde (B42025) moiety, an aromatic ring bearing a formyl group, is a fundamental building block in organic synthesis and a key component in many biologically active molecules. The aldehyde functional group is highly reactive and can participate in a wide range of chemical transformations, making it an invaluable handle for molecular elaboration. mdpi.com

Key reactions involving the aldehyde group of benzaldehyde scaffolds include nucleophilic additions, Wittig reactions, and reductive aminations, which allow for the facile introduction of diverse functional groups and the construction of complex carbon skeletons. ekb.eg This reactivity has been harnessed in the synthesis of numerous pharmaceuticals, agrochemicals, and natural products.

From a biological perspective, the benzaldehyde scaffold is present in many compounds exhibiting a spectrum of activities. For example, various substituted benzaldehydes have demonstrated antimicrobial, antifungal, and anticancer properties. ontosight.ai The interaction of the aldehyde group with biological nucleophiles, such as amino and thiol groups in proteins, is often a key aspect of their mechanism of action.

Role of Halogenation, Specifically Iodination, in Modulating Chemical Properties and Reactivity of Organic Compounds

Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful tool for modulating the physicochemical properties and reactivity of organic compounds. Among the halogens, iodine possesses unique characteristics that make it particularly useful in both medicinal chemistry and organic synthesis.

The introduction of an iodine atom can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The large size and polarizability of the iodine atom can lead to enhanced van der Waals interactions and the formation of halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand-receptor binding. ontosight.ai

In the context of synthetic chemistry, the carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodinated compounds excellent substrates for a variety of cross-coupling reactions. ontosight.ai Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings utilize the reactivity of the C-I bond to form new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler iodinated precursors. arkat-usa.org This reactivity makes iodinated heterocycles, including iodopyrazoles, highly valuable intermediates in multistep syntheses. nih.gov

Overview of 2 4 Iodo 1h Pyrazol 1 Yl Benzaldehyde Within the Landscape of Substituted Pyrazolyl Benzaldehyde Derivatives Research

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of this compound identifies the carbon-nitrogen (C-N) bond between the pyrazole ring's N1-position and the phenyl ring of the benzaldehyde as the most logical point for disconnection. This strategy simplifies the complex target molecule into two more readily accessible building blocks:

4-Iodo-1H-pyrazole : The halogenated heterocyclic component.

2-Substituted Benzaldehyde : An ortho-substituted benzaldehyde, typically activated for nucleophilic aromatic substitution or cross-coupling reactions (e.g., 2-fluorobenzaldehyde (B47322) or an aryl triflate derivative).

This disconnection approach allows for a convergent synthesis, where the two key intermediates are prepared separately and then combined in a final, high-yielding step to form the target compound.

Synthesis of Halogenated Pyrazole Building Blocks

The direct iodination of the pyrazole ring is the most common approach to obtaining 4-iodo-1H-pyrazole. The C4-position of the pyrazole ring is susceptible to electrophilic substitution, allowing for the introduction of an iodine atom. Several reagent systems have been proven effective for this transformation.

One established method involves the use of elemental iodine (I₂) in the presence of an oxidizing agent, such as ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.netnih.gov This system facilitates the formation of an electrophilic iodine species that readily attacks the electron-rich pyrazole ring, leading to the desired 4-iodopyrazole in a highly regioselective manner. nih.gov Alternative methods utilize combinations like iodine with sodium iodide (I₂/NaI) or potassium iodide with iodine and sodium acetate (B1210297) (KI/I₂/NaOAc) in water. researchgate.net Another approach involves the electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine, which also yields 4-iodopyrazoles in good to excellent yields. metu.edu.tr

A summary of common iodination methods is presented below.

Table 1: Selected Methods for the Synthesis of 4-Iodo-1H-pyrazole
Reagent System Key Features
I₂ / Ceric Ammonium Nitrate (CAN) High regioselectivity for the C4-position. researchgate.netnih.gov
I₂ / NaI A common and effective iodinating mixture. researchgate.net
KI / I₂ / NaOAc in Water Utilizes aqueous conditions. researchgate.net
Molecular Iodine (from α,β-alkynic hydrazones) Involves an electrophilic cyclization mechanism. metu.edu.tr

In line with the principles of sustainable chemistry, several environmentally benign methods for the iodination of pyrazoles have been developed. These "green" approaches aim to minimize waste, avoid hazardous reagents, and utilize safer solvents.

A notable green procedure employs a catalytic amount of iodine (0.5 equivalents) in combination with hydrogen peroxide (H₂O₂) in water. researchgate.netresearchgate.net This system is highly efficient and produces water as the sole byproduct, making it an attractive alternative to traditional methods that may generate significant waste. researchgate.netresearchgate.net

Another innovative green method involves the in-situ formation and use of nitrogen triiodide (NI₃). sciforum.net This approach provides a rapid, inexpensive, and convenient route for the C-I bond formation on pyrazole derivatives and can be considered a viable alternative to other common iodination reactions. sciforum.net Molecular iodine itself has also been highlighted as a green and efficient catalyst for the synthesis of pyrazole rings in aqueous media, showcasing the broader trend towards sustainable practices in heterocyclic chemistry. rsc.orgrsc.org

Synthesis of Substituted Benzaldehyde Intermediates

The second key component, the substituted benzaldehyde, must possess a suitable leaving group at the ortho position to facilitate the subsequent C-N bond formation. 2-Fluorobenzaldehyde is a commonly used intermediate for this purpose.

The synthesis of 2-fluorobenzaldehyde can be achieved through several routes. A traditional method involves the side-chain chlorination of 2-fluorotoluene (B1218778) to yield 2,2-dichloro-1-fluoroethylbenzene, which is then hydrolyzed to the desired aldehyde. guidechem.com However, this method can suffer from the formation of byproducts and the use of harsh reagents like concentrated sulfuric acid. guidechem.com An alternative pathway involves the synthesis from 2-fluorobromobenzene. guidechem.com The choice of synthetic route often depends on the scale of the reaction and the availability of starting materials.

Table 2: Synthetic Routes to 2-Fluorobenzaldehyde

Starting Material Brief Description of Method
2-Fluorotoluene Involves side-chain chlorination followed by hydrolysis. guidechem.com
2-Fluorobromobenzene An alternative route to the target benzaldehyde. guidechem.com

Carbon-Nitrogen Bond Formation Strategies for Pyrazolyl-Benzaldehyde Assembly

The final and crucial step in the synthesis is the coupling of the 4-iodo-1H-pyrazole with the substituted benzaldehyde intermediate. This step forms the pivotal C-N bond that links the two aromatic rings.

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of C-N bonds. acs.org The Buchwald-Hartwig amination, in particular, is well-suited for coupling N-heterocycles with aryl halides or triflates.

In the context of synthesizing N-arylpyrazoles, palladium-catalyzed coupling of pyrazole derivatives with aryl triflates has proven highly effective. organic-chemistry.orgacs.orgresearchgate.net These reactions often employ specialized phosphine (B1218219) ligands, such as tBuBrettPhos, which facilitate the catalytic cycle and enable the coupling of a wide variety of substrates, including sterically hindered ones. organic-chemistry.orgacs.org The use of aryl triflates as coupling partners is advantageous as they can be readily prepared from the corresponding phenols. This methodology provides a robust and high-yielding route to the final this compound structure, tolerating a range of functional groups. organic-chemistry.org

Alternative Coupling Methodologies (e.g., copper-catalyzed, thermal processes)

While palladium-catalyzed reactions are common for N-arylation, alternative methods, particularly those employing copper catalysis, offer cost-effective and sustainable options for the synthesis of N-arylpyrazoles like the precursor to this compound. These methods are modern variations of the classic Ullmann condensation.

Copper-Catalyzed N-Arylation:

Copper-catalyzed cross-coupling reactions are a primary alternative for forming the crucial C-N bond between a pyrazole and an aryl halide (e.g., 2-fluorobenzaldehyde or 2-bromobenzaldehyde). beilstein-journals.org The versatility of copper allows it to catalyze reactions involving both one and two-electron mechanisms, making it highly effective for this transformation. beilstein-journals.org Research has demonstrated that catalysts derived from copper(I) iodide (CuI) and diamine ligands can successfully couple various nitrogen heterocycles, including pyrazoles, with aryl iodides and bromides. acs.orgacs.org

A significant advantage of these copper-catalyzed systems is their tolerance for a wide range of functional groups, which is critical when working with a molecule containing a reactive aldehyde group. acs.org General conditions have been developed that are compatible with aldehydes, ketones, and other functionalities on the aryl halide. acs.org The choice of ligand is crucial for the reaction's success. Diamine ligands, in particular, have been shown to be effective in promoting the coupling reaction. acs.org The reaction typically involves the pyrazole, an aryl halide, a copper(I) salt, a suitable ligand, and a base in an appropriate solvent.

The table below summarizes typical conditions for copper-catalyzed N-arylation of pyrazoles with aryl halides.

CatalystLigandBaseSolventSubstratesYieldReference
CuIDiamine LigandsK₂CO₃ / Cs₂CO₃DMF / DioxanePyrazoles, Aryl Iodides/BromidesGood to Excellent acs.org
CuCl1,10-PhenanthrolineK₃PO₄WaterSulfonamides, Diaryliodonium SaltsHigh encyclopedia.pub
CuBrTEMED-NMPN-benzyl-2-iodoanilines, K₂SUp to 93% organic-chemistry.org

Thermal, Catalyst-Free Methodologies:

In the pursuit of greener and more efficient synthetic strategies, transition-metal-catalyst-free approaches have been developed. One such method involves a temperature-controlled divergent synthesis of pyrazoles. nih.gov This approach relies on the electrophilic cyclization of α,β-alkynic hydrazones. By simply adjusting the reaction temperature, the process can be directed to yield the desired pyrazole derivatives in moderate to excellent yields without the need for a transition-metal catalyst or an oxidant. nih.gov While this method applies to the formation of the pyrazole ring itself rather than the subsequent N-arylation, it represents an important alternative for synthesizing the core heterocyclic precursor under milder and more sustainable conditions.

Regioselectivity and Chemo-selectivity Considerations in the Synthetic Pathway

The synthesis of this compound involves critical steps where selectivity must be controlled to obtain the desired product.

Regioselectivity in N-Arylation:

The N-arylation of an unsymmetrical pyrazole, such as 4-iodopyrazole, with 2-halobenzaldehyde can potentially yield two different regioisomers (N1 and N2 substitution). The desired product is the N1 isomer. The regiochemical outcome is influenced by several factors, including steric hindrance, the electronic nature of substituents, and the reaction conditions. acs.orgacs.org

Generally, the arylation occurs at the less sterically hindered nitrogen atom of the pyrazole ring. researchgate.net In the case of 4-iodopyrazole, the iodine atom at the C4 position does not create a significant steric difference between N1 and N2. However, the nature of the arylating agent and the catalyst system can play a decisive role. For instance, studies on 3-substituted pyrazoles have shown that regioselective N1-alkylation and arylation can be achieved using a K₂CO₃-DMSO system, with the outcome justified by DFT calculations. acs.org The formation of a single regioisomer is often reported in copper and palladium-catalyzed N-arylation reactions of pyrazoles. researchgate.net

Chemo-selectivity:

Chemo-selectivity is paramount due to the presence of multiple reactive sites in the precursors.

During N-Arylation: The key challenge is to form the C-N bond between the pyrazole and the 2-halobenzaldehyde without engaging the sensitive aldehyde group in side reactions. Copper-catalyzed coupling conditions have been shown to be highly chemoselective, tolerating aldehyde functionalities well. acs.org This allows for the direct coupling of 4-iodopyrazole with 2-fluorobenzaldehyde or 2-bromobenzaldehyde.

During Iodination: The synthesis requires the selective iodination of the pyrazole ring at the C4 position. This is typically achieved by reacting the N-aryl pyrazole precursor (2-(1H-pyrazol-1-yl)benzaldehyde) with an iodinating agent. The C4 position of the pyrazole ring is highly nucleophilic and susceptible to electrophilic substitution. acs.org Mild and efficient methods using elemental iodine or N-iodosuccinimide (NIS) can achieve regioselective iodination at the C4 position without affecting the benzaldehyde ring or the C-N bond. researchgate.net The reaction is highly chemoselective, with the iodine atom preferentially attacking the electron-rich pyrazole ring over the deactivated benzene (B151609) ring of the benzaldehyde moiety. researchgate.net

Optimization of Reaction Conditions and Isolation Procedures

Optimizing reaction parameters and developing efficient isolation protocols are crucial for maximizing yield and purity, especially for large-scale synthesis. researchgate.net

Optimization of Reaction Conditions:

The systematic optimization of reaction conditions involves adjusting several variables to achieve the best possible outcome. Design of Experiment (DoE) can be a systematic method to find the optimal conditions. researchgate.net

Catalyst and Ligand Selection: For copper-catalyzed N-arylation, screening different copper sources (e.g., CuI, CuBr, Cu₂O) and ligands (e.g., diamines, phenanthrolines) is the first step. The ligand's structure can significantly impact reaction efficiency.

Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., DMF, DMSO, toluene, dioxane) is critical. The base activates the pyrazole N-H bond, while the solvent's polarity and boiling point affect reaction rates and solubility.

Temperature and Reaction Time: Temperature is a pivotal trigger for these reactions. nih.gov Optimization involves finding the lowest possible temperature that provides a reasonable reaction rate to minimize byproduct formation. Reaction progress should be monitored (e.g., by TLC or GC-MS) to determine the optimal time.

The table below outlines key parameters that are typically optimized for the synthesis of N-aryl pyrazoles.

ParameterVariablesObjectiveReference
Catalyst SystemCopper(I) or (II) salts, Palladium complexes, LigandsMaximize catalytic activity and turnover number. acs.orgnih.gov
SolventPolar aprotic (DMF, DMSO), Ethereal (Dioxane), Hydrocarbon (Toluene)Ensure solubility of reactants, optimize reaction rate. researchgate.net
BaseInorganic (K₂CO₃, Cs₂CO₃), Organic (DBU)Facilitate deprotonation of pyrazole N-H. nih.govacs.org
TemperatureRoom temperature to refluxAchieve efficient conversion while minimizing degradation/side reactions. nih.gov
Reactant StoichiometryMolar ratios of pyrazole, aryl halide, catalyst, ligand, and baseMinimize excess reagents and maximize yield. researchgate.net

Isolation and Purification Procedures:

After the reaction is complete, a robust workup and purification strategy is necessary to isolate this compound in high purity.

Workup: The reaction mixture is typically cooled to room temperature and may be quenched with an aqueous solution, such as water or a mild reducing agent like sodium thiosulfate (B1220275) (Na₂SO₃) if iodine was used. rsc.org The product is then extracted into an organic solvent like ethyl acetate, dichloromethane, or chloroform. rsc.orgmdpi.com The organic layers are combined, washed with water and brine to remove inorganic salts and water-soluble impurities, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered. rsc.org

Purification: The crude product obtained after concentrating the organic extract under vacuum is often purified further. Common techniques include:

Crystallization: This is a highly effective method for purification, especially on a larger scale. Selecting an appropriate solvent or solvent system (e.g., ethanol, ethyl acetate-hexanes) allows the desired compound to crystallize out, leaving impurities in the mother liquor. researchgate.netrsc.org

Column Chromatography: For smaller scales or when crystallization is ineffective, silica (B1680970) gel column chromatography is used to separate the product from closely related impurities based on polarity. mdpi.com

A well-optimized process, including both the reaction and the purification steps, is essential for the robust and scalable synthesis of this compound. researchgate.net

Spectroscopic Fingerprinting and Elucidation of this compound

Spectroscopic methods provide a detailed "fingerprint" of a molecule by probing the interactions of its atoms and bonds with electromagnetic radiation. This allows for the elucidation of its electronic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the seven hydrogen atoms on the benzaldehyde and pyrazole rings.

Aldehyde Proton (-CHO): A characteristic singlet is anticipated at a downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. beilstein-journals.org This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.

Benzaldehyde Ring Protons: The four protons on the ortho-substituted benzene ring will appear as a complex multiplet system in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the aldehyde group is expected to be the most downfield of this group due to the deshielding effect of the carbonyl. beilstein-journals.orgdocbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the ten carbon atoms in the molecule.

Carbonyl Carbon (-CHO): A highly deshielded signal is expected between δ 190-195 ppm, which is characteristic of an aldehyde carbonyl carbon. beilstein-journals.orgrsc.org

Benzaldehyde Ring Carbons: Six distinct signals are expected for the benzene ring carbons. The carbon atom to which the aldehyde group is attached (C1) and the carbon atom bonded to the pyrazole nitrogen (C2) will have their chemical shifts significantly influenced by these substituents. The remaining four aromatic carbons will resonate in the typical range of δ 120-140 ppm. beilstein-journals.org

Pyrazole Ring Carbons: For the pyrazole ring, three signals are anticipated. The carbon atom bearing the iodine (C4) will be shifted significantly upfield due to the heavy atom effect. The C3 and C5 carbons will appear in the aromatic region, with their exact positions determined by their connectivity. beilstein-journals.org

Proton (¹H) Expected Chemical Shift (δ, ppm) Multiplicity
Aldehyde (CHO)9.5 - 10.5Singlet (s)
Aromatic (C₆H₄)7.0 - 8.0Multiplet (m)
Pyrazole (H3, H5)7.5 - 8.5Singlets (s)

Table 1: Predicted ¹H NMR Data for this compound.

Carbon (¹³C) Expected Chemical Shift (δ, ppm)
Aldehyde (CHO)190 - 195
Aromatic (C₆H₄)120 - 145
Pyrazole (C3, C5)125 - 145
Pyrazole (C4-I)60 - 70

Table 2: Predicted ¹³C NMR Data for this compound.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning these proton and carbon signals by showing correlations between adjacent protons and between protons and their directly attached carbons, respectively.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. For this compound, key characteristic bands are expected:

C=O Stretch: A strong, sharp absorption band between 1680-1715 cm⁻¹ is characteristic of the aldehyde carbonyl group. nist.gov

Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹.

Aldehyde C-H Stretch: Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹. nist.gov

C=C and C=N Stretches: A series of bands in the 1450-1600 cm⁻¹ region will correspond to the stretching vibrations within the aromatic benzaldehyde and pyrazole rings.

C-I Stretch: A weak absorption in the far-infrared region, typically around 500-600 cm⁻¹, is expected for the carbon-iodine bond. vulcanchem.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. wikipedia.org It provides complementary information to IR spectroscopy. Expected signals include:

Strong bands from the symmetric vibrations of the aromatic rings. researchgate.net

The C=O stretch will also be visible, though typically weaker than in the IR spectrum.

The C-I bond should give a detectable signal in the low-frequency region.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition. nih.govrero.chmdpi.com For this compound, with a molecular formula of C10H7IN2O, the expected monoisotopic mass is 297.9601 g/mol . HRMS analysis would be expected to yield a measured mass that matches this theoretical value with a high degree of accuracy (typically within 5 ppm), thereby confirming the molecular formula. The technique also reveals the characteristic isotopic pattern of iodine, further substantiating the presence of this halogen in the molecule.

Solid-State Structural Analysis by X-ray Crystallography

While spectroscopic methods provide invaluable data on molecular connectivity and electronic structure, X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state.

Analysis of Intermolecular Interactions and Supramolecular Motifs

The solid-state architecture of this compound is anticipated to be governed by a combination of subtle yet influential non-covalent interactions, including halogen bonding, hydrogen bonding, and π-π stacking. These interactions collectively dictate the formation of distinct supramolecular motifs.

Halogen Bonding: A prominent feature in the supramolecular assembly of this compound is the potential for halogen bonding. The iodine atom, covalently bonded to the pyrazole ring, possesses an electron-deficient region known as a σ-hole. This region can act as a Lewis acid, interacting favorably with Lewis bases such as the oxygen atom of the benzaldehyde's carbonyl group or the nitrogen atom of a neighboring pyrazole ring. nih.govchemistryviews.org This type of interaction, specifically an I···O or I···N halogen bond, is a significant directional force in crystal engineering and is expected to play a crucial role in the molecular packing of this compound. nih.govacs.org The strength of this bond is influenced by the electron-withdrawing nature of the pyrazole ring, which enhances the positive character of the σ-hole on the iodine atom. chemistryviews.org

π-π Stacking: The presence of two aromatic systems, the benzaldehyde and the pyrazole rings, suggests the possibility of π-π stacking interactions. libretexts.orgwikipedia.org These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic rings. libretexts.org The stacking can occur in a parallel-displaced or a T-shaped arrangement, contributing to the cohesive energy of the crystal. wikipedia.org The interplay between the electron-rich pyrazole ring and the benzaldehyde ring could lead to specific stacking motifs that influence the crystal packing.

Conformational Landscape and Torsional Angle Analysis in the Crystalline State

The conformational flexibility of this compound is primarily centered around the torsional angle between the pyrazole and benzaldehyde rings. Due to the ortho-substitution on the benzaldehyde ring, steric hindrance between the pyrazole moiety and the aldehyde group is expected to enforce a non-planar conformation. ias.ac.intandfonline.com

Torsional AngleExpected Value (°)Description
C(pyrazole)-N-C(phenyl)-C(aldehyde)40 - 70Rotation around the N-C bond connecting the pyrazole and benzaldehyde rings. A non-zero value indicates a twisted conformation due to steric hindrance.
N-C(phenyl)-C(aldehyde)-O0 - 20Rotation of the aldehyde group relative to the plane of the benzaldehyde ring. A value close to zero suggests near-planarity of the benzaldehyde moiety.

The specific values of these torsional angles in the crystalline state would be definitively determined by single-crystal X-ray diffraction analysis. However, based on computational studies and data from analogous structures, a significantly twisted conformation is the most probable arrangement. ias.ac.in

Transformations Involving the Aldehyde Functionality

The aldehyde group is a cornerstone of organic synthesis due to its susceptibility to a wide range of chemical transformations. In the context of this compound, this functionality serves as a primary handle for molecular elaboration.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the aldehyde is a prime target for nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Imine Formation: The reaction of the aldehyde with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate followed by dehydration. These imine derivatives are valuable intermediates for the synthesis of various heterocyclic systems and can act as ligands for metal catalysts.

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the aldehyde functionality results in the formation of secondary alcohols. This reaction is a powerful tool for creating new carbon-carbon bonds and introducing a variety of alkyl, aryl, or vinyl groups at the benzylic position. The resulting alcohol can then be further functionalized. While specific examples for this compound are not detailed in the reviewed literature, this reaction is a fundamental transformation for aldehydes. For instance, the conversion of other iodo-pyrazole derivatives to their corresponding aldehydes via Grignard reagents suggests the compatibility of this functionality. arkat-usa.org

Reaction TypeNucleophileProduct TypeTypical Conditions
Imine FormationPrimary Amine (R-NH₂)ImineAcid catalyst (e.g., acetic acid), reflux in a dehydrating solvent (e.g., Toluene)
Grignard ReactionGrignard Reagent (R-MgX)Secondary AlcoholAnhydrous ether (e.g., THF, diethyl ether), low temperature

Oxidation Reactions

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a common step in the synthesis of more complex molecules where a carboxylic acid moiety is required for further reactions, such as amide bond formation or esterification. A variety of oxidizing agents can be employed for this purpose.

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like silver oxide (Ag₂O). The choice of reagent depends on the presence of other sensitive functional groups in the molecule. Given the robustness of the pyrazole and iodo-substituents, stronger oxidizing agents are likely to be effective.

Oxidizing AgentProductTypical Conditions
Potassium Permanganate (KMnO₄)2-(4-Iodo-1H-pyrazol-1-yl)benzoic acidAqueous base, followed by acidification
Jones Reagent (CrO₃/H₂SO₄)2-(4-Iodo-1H-pyrazol-1-yl)benzoic acidAcetone, 0 °C to room temperature
Silver Oxide (Ag₂O)2-(4-Iodo-1H-pyrazol-1-yl)benzoic acidAqueous or ethanolic ammonia (B1221849) (Tollens' reagent)

Reduction Reactions

The aldehyde can be reduced to a primary alcohol, providing another avenue for derivatization. The resulting benzylic alcohol can be a precursor for ethers, esters, or can be subjected to substitution reactions.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is generally preferred for its selectivity for aldehydes and ketones, making it suitable for a molecule like this compound which contains other potentially reactive sites.

Reducing AgentProductTypical Conditions
Sodium Borohydride (NaBH₄)(2-(4-Iodo-1H-pyrazol-1-yl)phenyl)methanolAlcohols (e.g., methanol, ethanol), room temperature
Lithium Aluminum Hydride (LiAlH₄)(2-(4-Iodo-1H-pyrazol-1-yl)phenyl)methanolAnhydrous ether (e.g., THF, diethyl ether), followed by aqueous workup

Reactivity of the Pyrazole Ring System

The pyrazole ring, while aromatic, possesses a unique reactivity pattern influenced by the two nitrogen atoms and the substituents. The iodine atom at the C4 position is a particularly important feature, as it can be a site for further functionalization.

Electrophilic Substitution Reactions on the Pyrazole Nucleus

In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position. pharmaguideline.comrrbdavc.org However, in this compound, this position is already occupied by an iodine atom. This has two main consequences: it deactivates the ring towards further classical electrophilic substitution, and the iodine atom itself can be replaced through various reactions.

The C-I bond is relatively weak and can be cleaved, making the iodine atom a good leaving group in transition metal-catalyzed cross-coupling reactions. These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. Examples of such reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new C-C bond.

Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper, to introduce an alkynyl group.

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form a new C-N bond.

These cross-coupling reactions on iodo-pyrazoles are well-established methods for their derivatization. nih.gov

Functionalization at Nitrogen (N-substitution reactions)

The pyrazole ring in this compound is already substituted at the N1 position with the benzaldehyde moiety. The remaining nitrogen, N2, is generally less nucleophilic due to its involvement in the aromatic system. However, it can be functionalized under certain conditions, typically leading to the formation of pyrazolium (B1228807) salts.

Reaction with strong alkylating agents, such as alkyl triflates or methyl iodide, could potentially lead to the formation of a quaternary N2-alkylated pyrazolium salt. These salts can have altered electronic properties and may be useful in applications such as ionic liquids or as precursors for N-heterocyclic carbenes. However, such reactions may require forcing conditions due to the reduced nucleophilicity of the N2 atom in an N1-aryl substituted pyrazole. rrbdavc.org

Exploiting the Aryl Iodide Moiety for Cross-Coupling Reactions

The this compound molecule possesses two primary sites for chemical modification: the aldehyde group and the carbon-iodine bond on the pyrazole ring. The aryl iodide moiety is particularly valuable as it serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents at the 4-position of the pyrazole ring. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, often allows these couplings to proceed under mild conditions with high efficiency.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, creating an aryl-aryl bond by reacting an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For this compound, this reaction enables the introduction of various aryl or heteroaryl groups at the pyrazole C4 position.

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Suzuki-Miyaura reaction scheme for this compound

Scheme 1: General Suzuki-Miyaura coupling reaction.

Research in related structures has demonstrated the feasibility of this transformation. For instance, the synthesis of withasomnine, a pyrrolo[1,2-b]pyrazole alkaloid, has utilized a Suzuki-Miyaura coupling step on a related 4-iodopyrazole substrate to introduce a phenyl group. nih.govsemanticscholar.org This highlights the applicability of the reaction on the 4-iodopyrazole core. The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand, a base such as Na₂CO₃ or K₂CO₃, and a solvent system like toluene/ethanol/water.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Iodopyrazole Derivatives This table is illustrative and based on reactions with similar substrates.

Aryl Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Yield (%)
Phenylboronic acid Pd(PPh₃)₄ (5) Na₂CO₃ Toluene/EtOH/H₂O 80 >85
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ (3) K₂CO₃ Dioxane/H₂O 90 ~90
2-Thienylboronic acid Pd(OAc)₂/SPhos (2) Cs₂CO₃ Toluene/H₂O 100 ~88

Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, co-catalyzed by palladium and copper complexes, is conducted under mild conditions and tolerates a wide range of functional groups, making it ideal for the derivatization of complex molecules like this compound. wikipedia.orglibretexts.org

By reacting the parent compound with a terminal alkyne (H−C≡C−R), an alkynyl group can be appended to the C4 position of the pyrazole ring. This introduces a rigid, linear C-C triple bond, which can serve as a building block for further transformations or as a key structural element in materials science and medicinal chemistry. nih.gov

Sonogashira coupling reaction scheme for this compound

Scheme 2: General Sonogashira coupling reaction.

The reaction is typically carried out using a palladium(0) catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI as a co-catalyst, and an amine base (e.g., triethylamine (B128534) or diisopropylamine) which also often serves as the solvent. organic-chemistry.org Copper-free versions of the Sonogashira reaction have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. libretexts.orgnih.gov

Table 2: Typical Reaction Parameters for Sonogashira Coupling of Aryl Iodides

Alkyne Pd Catalyst (mol%) Cu(I) Co-catalyst (mol%) Base Solvent Temp
Phenylacetylene PdCl₂(PPh₃)₂ (2) CuI (4) Et₃N THF RT
Trimethylsilylacetylene Pd(PPh₃)₄ (5) CuI (5) i-Pr₂NH Toluene 50 °C
Propargyl alcohol Pd(OAc)₂/dppf (3) CuI (6) Et₃N DMF RT

Heck and Stille Coupling Reactions

Heck Reaction: The Heck-Mizoroki reaction couples the aryl iodide with an alkene to form a substituted alkene, creating a new C-C single bond and shifting the double bond. Studies on 1-protected-4-iodo-1H-pyrazoles have shown that this reaction proceeds effectively to yield 4-alkenyl-1H-pyrazoles. clockss.org The choice of protecting group on the pyrazole nitrogen and the ligand for the palladium catalyst are crucial for achieving high yields. For instance, a trityl protecting group and triethyl phosphite, P(OEt)₃, as a ligand have been identified as effective. clockss.org This methodology can be directly applied to this compound to introduce various vinyl groups.

Stille Reaction: The Stille coupling is a versatile reaction that forms a C-C bond by reacting the organohalide with an organostannane reagent (R-SnR'₃) in the presence of a palladium catalyst. organic-chemistry.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to many functional groups. This allows for the coupling of a wide variety of R groups, including alkyl, vinyl, aryl, and alkynyl moieties, to the pyrazole ring. organic-chemistry.orgscispace.com The primary drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org

Tandem Reactions and Multi-component Reactions Incorporating this compound

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a coupling-ready aryl iodide, makes it an excellent candidate for tandem and multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, adhering to the principles of green chemistry by minimizing waste and operational steps. nih.govresearchgate.net

The aldehyde group can readily participate in reactions such as Knoevenagel condensation followed by a Michael addition. For example, a catalyst-free tandem Knoevenagel-Michael reaction can occur between an aldehyde and two equivalents of a pyrazolin-5-one. researchgate.net Adapting this to the target compound, it could react with active methylene (B1212753) compounds like malononitrile (B47326) or pyrazolinones in a one-pot sequence to generate complex, medicinally relevant scaffolds such as pyranopyrazoles. nih.gov

A plausible multi-component reaction could involve:

Initial Knoevenagel condensation: The benzaldehyde group reacts with an active methylene compound (e.g., malononitrile).

Subsequent Michael addition: A nucleophile adds to the newly formed α,β-unsaturated system.

Cyclization: An intramolecular reaction leads to a new heterocyclic ring.

This approach allows for the rapid construction of molecular diversity from simple starting materials. nih.gov For instance, a three-component synthesis of 3-(hetero)aryl-1H-pyrazoles has been developed using Sonogashira coupling followed by acetal (B89532) cleavage and cyclocondensation with hydrazine. semanticscholar.org A similar strategy could first functionalize the aryl iodide via a cross-coupling reaction and then utilize the aldehyde in a subsequent one-pot cyclization step.

Synthesis of Fused Heterocyclic Systems Derived from the Compound

The strategic placement of the aldehyde group on the phenyl ring ortho to the pyrazole substituent provides a powerful tool for the synthesis of fused heterocyclic systems. Through intramolecular cyclization reactions, the aldehyde can react with a functional group introduced onto the pyrazole ring, or vice versa, to construct novel polycyclic architectures.

One common strategy involves an initial intermolecular reaction at one of the functional sites, which introduces a new reactive group that can then participate in an intramolecular cyclization. For example:

Sonogashira-Cyclization: A Sonogashira coupling at the C4 iodo-position could introduce a propargyl alcohol derivative. The terminal alkyne could then undergo an intramolecular reaction with the aldehyde group, potentially after conversion to an imine or other reactive intermediate, to form a new fused ring system.

Condensation-Cyclization: The aldehyde can undergo condensation with various nucleophiles (e.g., amines, active methylene compounds) to form an intermediate that is poised for intramolecular cyclization. Research has shown that pyrazole-4-carbaldehydes are versatile precursors for a wide range of fused systems like pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-d] nih.govwikipedia.orgclockss.orgtriazines. semanticscholar.org Similarly, the aldehyde in this compound can be used to construct fused systems where the new ring is fused to the benzoyl portion of the molecule. For instance, reaction with hydrazines could lead to pyrazolo-phenyl-pyridazines.

These synthetic routes are highly valuable for creating novel scaffolds for drug discovery and materials science, transforming a relatively simple starting material into complex, three-dimensional structures. researchgate.netrsc.orgnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations (e.g., DFT, semi-empirical methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of pyrazole (B372694) derivatives. researchgate.net Methods such as DFT with the B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy for organic molecules. researchgate.nettandfonline.comresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde, this process involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

A key structural feature of this molecule is the rotational freedom around the single bond connecting the nitrogen atom of the pyrazole ring to the carbon atom of the benzaldehyde (B42025) ring. Conformational analysis is used to explore the potential energy landscape associated with this rotation. Theoretical calculations can identify the most stable conformer, which is often a non-planar arrangement where steric hindrance between the two rings is minimized. bohrium.com Studies on similar bi-aryl or heteroaryl-aryl systems often reveal that the global minimum energy conformation is one where the rings are twisted relative to each other. nih.gov

ParameterDescriptionTypical Computational ApproachExpected Outcome for this compound
Geometry Optimization Calculation of the lowest energy 3D structure.DFT (e.g., B3LYP/6-311++G(d,p)). tandfonline.comProvides precise bond lengths, bond angles, and dihedral angles for the most stable form.
Conformational Analysis Exploration of molecular shapes arising from bond rotations.Potential Energy Surface (PES) scan by systematically rotating the C-N bond linking the two rings.Identification of the global minimum energy conformer, likely a twisted (non-planar) structure, and the energy barriers between different conformations.

The electronic structure of a molecule dictates its reactivity. Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and donor-acceptor interactions within the molecule. researchgate.net For this compound, NBO analysis would quantify the partial atomic charges, revealing the electron-withdrawing effect of the benzaldehyde group and the electronic influence of the iodine atom on the pyrazole ring.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface of the molecule. researchgate.net It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show negative potential (red/yellow colors) around the oxygen atom of the aldehyde group and the pyridine-like nitrogen of the pyrazole ring, indicating these are regions prone to electrophilic attack. Conversely, positive potential (blue color) would be expected around the hydrogen atoms, particularly the aldehyde proton. researchgate.netmdpi.com

Analysis TypeDescriptionInformation Gained for this compound
Natural Bond Orbital (NBO) Analyzes the localized orbitals and charge distribution.Quantifies partial atomic charges, identifying electron-rich and electron-deficient centers. Reveals intramolecular charge transfer interactions. rsc.org
Molecular Electrostatic Potential (MEP) Visualizes the electrostatic potential on the molecule's surface.Identifies regions for nucleophilic attack (positive potential) and electrophilic attack (negative potential). Predicts non-covalent interaction sites. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be distributed primarily over the pyrazole ring, while the LUMO would likely be localized on the electron-withdrawing benzaldehyde moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov Computational studies on pyrazole derivatives have reported HOMO-LUMO gaps in the range of 4 to 6 eV, depending on the substituents. researchgate.netnih.gov

ParameterSymbolSignificance
Highest Occupied Molecular Orbital Energy EHOMORepresents the electron-donating ability of the molecule.
Lowest Unoccupied Molecular Orbital Energy ELUMORepresents the electron-accepting ability of the molecule.
HOMO-LUMO Energy Gap ΔE = ELUMO - EHOMOIndicates chemical reactivity, kinetic stability, and electronic excitation energy. A smaller gap implies higher reactivity.

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computed molecular structure. tandfonline.com

Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated from the optimized geometry. These theoretical frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors. The predicted spectrum can be used to assign the vibrational modes observed in an experimental IR spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts are typically referenced against a standard compound like Tetramethylsilane (TMS) and show good correlation with experimental values. jocpr.com

UV-Vis Spectroscopy: Electronic transitions can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental UV-Vis spectrum. nih.gov

The table below shows a comparison of experimental and DFT-calculated spectroscopic data for the related compound 4-Iodo-1H-pyrazole, demonstrating the typical accuracy of such predictions.

Spectroscopic Data for 4-Iodo-1H-pyrazoleExperimental ValueCalculated Value (DFT)
IR: N-H Stretch (cm⁻¹) 3110-
¹H NMR: H3/H5 (ppm) 7.667.63
¹H NMR: N-H (ppm) 12.9812.95

Data adapted from related studies on 4-halopyrazoles. mdpi.com

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

While quantum mechanics focuses on the detailed electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. eurasianjournals.com MD simulations can model how this compound interacts with other molecules, such as solvent molecules or other solute molecules, providing insights into its bulk properties. researchgate.net

In a typical MD simulation, the molecule is placed in a simulation box, often with explicit solvent molecules like water. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the positions and velocities of the atoms over a set period (e.g., hundreds of nanoseconds). nih.gov Analysis of the resulting trajectory can reveal stable intermolecular interactions like hydrogen bonding (e.g., involving the aldehyde oxygen or pyrazole nitrogen) and π-π stacking between the aromatic rings. The stability of the system over time is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the molecular structure from its initial conformation. nih.govnih.gov

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. escholarship.org For this compound, theoretical methods can be used to study reactions involving its key functional groups, such as nucleophilic addition to the aldehyde or transition-metal-catalyzed cross-coupling at the C-I bond. rsc.orgnih.gov

To study a reaction mechanism, researchers identify the structures of reactants, products, intermediates, and, crucially, the transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. nih.gov Vibrational frequency analysis is used to confirm the nature of these structures; reactants and products have all real (positive) frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the reaction pathway from the transition state downhill to the connected reactant and product, confirming that the located TS is indeed the correct one for the reaction of interest. nih.gov The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. Such studies provide a detailed, step-by-step understanding of how chemical transformations occur. rsc.org

Computational Design and Prediction of Novel Derivatives

The computational design and prediction of novel derivatives of this compound represent a pivotal step in modern drug discovery and materials science. By leveraging theoretical and computational chemistry, researchers can explore vast chemical spaces, predict molecular properties, and prioritize candidates for synthesis, thereby saving significant time and resources. These in silico methods allow for the rational design of new molecules with potentially enhanced biological activity, improved pharmacokinetic profiles, or novel material characteristics.

Computational strategies are frequently employed to design and screen libraries of virtual compounds based on a lead structure. This involves modifying the core scaffold of this compound with various functional groups and assessing the impact of these modifications on desired properties. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are instrumental in this process. nih.govrsc.org

For instance, molecular docking studies can predict how newly designed derivatives will bind to a specific biological target, such as an enzyme or receptor. uran.uanih.gov This provides insights into the potential efficacy of the designed compounds. Similarly, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of novel derivatives at an early stage of development. mdpi.com

Several software tools and methodologies are commonly used for these predictive studies. Programs like AutoDock, Schrodinger, and Molinspiration are often utilized for docking studies and for calculating molecular descriptors relevant to drug-likeness, such as Lipinski's rule of five. allsubjectjournal.comijpbs.com These tools help in identifying which potential derivatives are most likely to be successful candidates for further experimental investigation. allsubjectjournal.com

The following interactive table provides an example of how computational tools can be used to predict the properties of hypothetical derivatives of this compound. The modifications are focused on the benzaldehyde and pyrazole rings to explore how different substituents might influence key molecular properties.

Derivative NameModificationPredicted LogPPredicted Polar Surface Area (Ų)Predicted Hydrogen Bond DonorsPredicted Hydrogen Bond Acceptors
This compoundParent Compound3.545.903
2-(4-Iodo-1H-pyrazol-1-yl)benzoic acidAldehyde to Carboxylic Acid3.263.113
4-Hydroxy-2-(4-iodo-1H-pyrazol-1-yl)benzaldehydeHydroxyl group at C4 of Benzaldehyde3.366.114
2-(4-Chloro-1H-pyrazol-1-yl)benzaldehydeIodo to Chloro substitution3.145.903
2-(4-Iodo-1H-pyrazol-1-yl)benzyl alcoholAldehyde to Alcohol3.055.113

Note: The data in this table is illustrative and based on general principles of medicinal chemistry. Actual values would need to be calculated using specialized computational software.

Further detailed research findings from computational studies on related pyrazole derivatives have demonstrated the power of these predictive models. For example, in the design of novel pyrazole-based inhibitors, computational approaches have successfully identified key structural features required for potent biological activity. nih.gov These studies often involve the generation of 3D models of the target protein and the subsequent docking of a library of pyrazole derivatives to identify the most promising candidates. nih.gov

The insights gained from these computational predictions are invaluable for guiding the synthetic efforts towards the most promising molecules. This iterative cycle of computational design, chemical synthesis, and experimental testing is a cornerstone of modern chemical and pharmaceutical research.

Research on this compound in Coordination Chemistry and Materials Science Remains Limited

Despite the interest in pyrazole-containing ligands for the development of novel coordination complexes and functional materials, a thorough review of scientific literature reveals a notable absence of published research specifically focused on the applications of This compound in coordination chemistry and materials science. While the individual components of this molecule—a benzaldehyde, a pyrazole, and an iodo substituent—suggest potential for diverse chemical transformations and applications, dedicated studies on its use as a ligand precursor for metal complexes and the properties of such complexes are not currently available in published literature.

The synthesis of related pyrazole-containing ligands and their subsequent complexation with various metal ions is a well-established area of research. These efforts have led to the development of materials with interesting magnetic, optical, and structural properties. For instance, the broader family of pyrazolyl-pyridine and pyrazolyl-benzimidazole ligands has been extensively investigated for their ability to form spin crossover complexes, which are promising for applications in molecular switches and data storage. Similarly, the principles of supramolecular chemistry have been applied to pyrazole-based systems to construct intricate self-assembled architectures.

However, the specific compound This compound does not appear in studies detailing the design and synthesis of metal complexes, the elucidation of their coordination modes, or the exploration of their potential in functional materials. Consequently, there is no available data on the following topics for this particular compound:

Applications in Coordination Chemistry and Materials Science

Medicinal Chemistry Research and Biological Relevance of Pyrazole and Benzaldehyde Conjugates

Pyrazole (B372694) Heterocycles as a Privileged Scaffold in Drug Discovery and Development Research

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation stems from its frequent appearance in a wide array of biologically active compounds and approved drugs, highlighting its favorable properties for interacting with diverse biological targets. nih.gov The metabolic stability and versatile synthetic accessibility of the pyrazole ring further enhance its appeal to medicinal chemists. researchgate.net

Overview of Biologically Active Pyrazole Derivatives in Pharmaceutical Research

Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as key components in the development of treatments for a multitude of diseases. nih.govnih.gov Their therapeutic applications span across various fields, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral agents. researchgate.netnih.gov

A notable example of a successful pyrazole-containing drug is Celecoxib (B62257), a selective COX-2 inhibitor used to treat inflammation and pain. Other prominent drugs incorporating the pyrazole core include Sildenafil for erectile dysfunction and Rimonabant, which was developed for weight management. nih.gov The diverse biological activities of pyrazole derivatives are attributed to the ability of the pyrazole ring to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions. nih.gov

Table 1: Examples of Biologically Active Pyrazole Derivatives

Compound ClassBiological ActivityTherapeutic Area
Diaryl-pyrazolesAnti-inflammatoryArthritis, Pain
Pyrazole-4-carboxamidesAnticancerOncology
Phenyl-pyrazolonesAnalgesic, AntipyreticPain, Fever
Fluoro-substituted pyrazolesAntimicrobialInfectious Diseases

Strategic Incorporation of Pyrazole Units in Novel Chemical Entities

The strategic incorporation of the pyrazole moiety into new chemical entities is a widely adopted approach in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net The pyrazole ring can serve as a bioisosteric replacement for other aromatic systems, offering a unique combination of electronic and steric features. Its ability to act as both a hydrogen bond donor and acceptor, depending on the substitution pattern, provides flexibility in optimizing interactions with target proteins. nih.gov

Furthermore, the two nitrogen atoms in the pyrazole ring can be strategically utilized to modulate the physicochemical properties of a molecule, such as its pKa and solubility, which are critical for drug absorption, distribution, metabolism, and excretion (ADME). The regiochemistry of substitution on the pyrazole ring also plays a crucial role in determining the biological activity and selectivity of the resulting compounds. nih.gov

The Role of Benzaldehyde (B42025) Scaffolds in the Design of Bioactive Molecules

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis and medicinal chemistry. ontosight.ai The aldehyde functional group is a versatile handle for a variety of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. acs.org In the context of drug design, the benzaldehyde scaffold can serve as a key pharmacophoric element that interacts with biological targets, or as a synthetic intermediate for the elaboration of more complex bioactive molecules. ontosight.aiontosight.ai

The reactivity of the aldehyde group allows for the formation of various derivatives such as Schiff bases, hydrazones, and oximes, which have been shown to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The aromatic ring of the benzaldehyde can be substituted with various functional groups to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity and pharmacokinetic profile. ontosight.ai

Rational Design Principles for Bioactive 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde Derivatives

The compound this compound combines the privileged pyrazole scaffold with the versatile benzaldehyde moiety. The presence of an iodine atom at the 4-position of the pyrazole ring offers an additional vector for modification and potential halogen bonding interactions. While specific research on the biological activities of this particular compound is not extensively documented in publicly available literature, its structure provides a solid foundation for the rational design of novel bioactive molecules.

Structure-Activity Relationship (SAR) Studies via Systematic Derivatization

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov For this compound, a systematic derivatization approach would be crucial to elucidate the key structural features required for a desired pharmacological effect.

Derivatization of the Benzaldehyde Moiety: The aldehyde group can be transformed into a variety of other functional groups to explore different interactions with a biological target. For instance, conversion to an alcohol could introduce a hydrogen bond donor, while oxidation to a carboxylic acid would introduce a charged group capable of forming salt bridges. The formation of imines or hydrazones can introduce additional aromatic or heterocyclic rings, expanding the chemical space and potentially leading to new interactions. mdpi.com

Modification of the Pyrazole Ring: The iodine atom at the 4-position is a key site for modification. It can be replaced with other halogens (F, Cl, Br) to probe the effect of halogen size and electronegativity on activity. Furthermore, the iodine can be utilized in cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to introduce a wide array of substituents, including alkyl, aryl, and heteroaryl groups. arkat-usa.org The N1-position of the pyrazole is already substituted with the benzaldehyde moiety, but modifications to the pyrazole ring itself, such as the introduction of substituents at the 3- and 5-positions, could also significantly impact biological activity. nih.gov

Table 2: Hypothetical SAR for Derivatives of this compound

Position of ModificationType of ModificationPotential Impact on Activity
Benzaldehyde (C=O)Reduction to -CH2OHIntroduction of H-bond donor
Benzaldehyde (C=O)Oxidation to -COOHIntroduction of charged group
Benzaldehyde (C=O)Formation of Schiff baseIncreased lipophilicity, new interactions
Pyrazole (C4-I)Replacement with other halogensModulate halogen bonding potential
Pyrazole (C4-I)Suzuki coupling with aryl boronic acidsIntroduce new aromatic interactions
Pyrazole (C3, C5)Introduction of small alkyl groupsProbe steric tolerance of binding pocket

Ligand-Based and Structure-Based Drug Design Approaches

In the absence of a known biological target for this compound, ligand-based drug design approaches would be initially employed. nih.gov This involves creating a pharmacophore model based on a set of known active compounds with a similar scaffold. This model defines the essential steric and electronic features required for biological activity. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the physicochemical properties of a series of derivatives with their biological activity, leading to predictive models for designing more potent compounds. nih.gov

Once a biological target is identified, structure-based drug design becomes a powerful tool. This approach relies on the three-dimensional structure of the target protein, typically determined by X-ray crystallography or NMR spectroscopy. Molecular docking studies can then be used to predict the binding mode and affinity of this compound and its derivatives within the active site of the target. This information can guide the design of new analogs with improved interactions and, consequently, higher potency and selectivity. For instance, the iodine atom could be positioned to form a halogen bond with an electron-rich region of the protein, a specific interaction that can be exploited in structure-based design.

Application of Molecular Docking and Molecular Modeling in Investigating Receptor Interactions

Molecular modeling has become an indispensable tool in medicinal chemistry for understanding the interactions between small molecules and biological targets. eurasianjournals.com Techniques such as molecular docking, molecular dynamics (MD) simulations, and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are employed to predict the binding modes and affinities of ligands like pyrazole derivatives to specific receptors. eurasianjournals.comnih.gov This computational approach offers significant insights into the structural requirements for biological activity, guiding the design and optimization of novel therapeutic agents. hilarispublisher.com

In the context of pyrazole-benzaldehyde conjugates, molecular modeling is crucial for elucidating how these molecules interact with the active sites of enzymes and receptors. For instance, docking studies can predict the orientation of a compound within a binding pocket, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to its binding affinity. hilarispublisher.com MD simulations can further explore the dynamic behavior and conformational stability of the ligand-receptor complex over time. eurasianjournals.com

Various molecular modeling studies have been conducted on pyrazole derivatives to design potent inhibitors for targets like rearranged during transfection (RET) kinase, a key player in some types of cancer. nih.gov These studies have successfully identified important active site residues responsible for the inhibition of the kinase. nih.gov Similarly, 3D-QSAR models, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), have been developed to correlate the 3D structures of pyrazole derivatives with their biological activities. nih.govnih.gov These models help in understanding the structure-activity relationships and in designing new compounds with enhanced potency. nih.gov The insights gained from such computational studies are vital for the rational design of novel pyrazole-based therapeutic agents. hilarispublisher.com

Investigational Biological Activities of Related Pyrazolyl-Benzaldehyde Conjugates

The conjugation of pyrazole and benzaldehyde moieties has given rise to a class of compounds with a wide array of potential therapeutic applications. The versatile pyrazole nucleus is a well-established pharmacophore in numerous clinically used drugs, including anti-inflammatory agents like celecoxib. ijpsjournal.comnih.gov Benzaldehyde and its derivatives also exhibit a range of biological effects, including antimicrobial and antioxidant properties. mdpi.com The combination of these two scaffolds in pyrazolyl-benzaldehyde conjugates has been the subject of significant research to explore their biological potential.

Pyrazole derivatives have been extensively investigated for their antimicrobial properties. nih.govorientjchem.org The pyrazole scaffold is present in compounds that show activity against both Gram-positive and Gram-negative bacteria. nih.gov Research has shown that substitutions on the pyrazole ring can significantly influence the antimicrobial spectrum and potency. nih.gov For instance, some pyrazole-thiazole hybrids have demonstrated potent activity against Staphylococcus aureus and Klebsiella planticola. nih.gov

Similarly, benzaldehyde and its derivatives are known for their antimicrobial and antifungal activities. mdpi.com The combination of these two pharmacophores in pyrazolyl-benzaldehyde structures has been explored for new antimicrobial agents. epa.gov Studies on related pyrazole derivatives have shown that specific substitutions can lead to significant antibacterial and antifungal effects. For example, certain pyrazoline derivatives have shown notable inhibition against Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net Fluorinated pyrazole aldehydes have also been evaluated for their antifungal activities against various phytopathogenic fungi. mdpi.com

The following table summarizes the antimicrobial activities of some representative pyrazole derivatives against various microbial strains.

Compound TypeTest OrganismActivity/Result
Pyrazole-Thiazole HybridsStaphylococcus aureus, Klebsiella planticolaIC50 value of 11.8 µM
Thiazolo-Pyrazole DerivativesMethicillin-resistant S. aureus (MRSA)MIC values as low as 4 µg/ml
Imidazo-Pyridine Substituted PyrazolesGram-positive and Gram-negative bacteriaMBC values <1 μg/ml
Fluorinated Pyrazole AldehydesSclerotinia sclerotiorumUp to 43.07% inhibition

This table is illustrative and based on data for related pyrazole compounds, not specifically this compound.

The pyrazole nucleus is a cornerstone in the development of anti-inflammatory drugs, with celecoxib being a prime example of a COX-2 selective inhibitor. ijpsjournal.comnih.gov Pyrazole derivatives are known to exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, modulation of pro-inflammatory cytokines, and suppression of the NF-κB signaling pathway. ijpsjournal.com The synthesis of novel pyrazole derivatives is a continuous effort to find more potent and safer anti-inflammatory agents. sciencescholar.us

The anti-inflammatory potential of pyrazolyl-benzaldehyde conjugates is an active area of research. Studies on various pyrazole derivatives have demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. nih.gov For example, some pyrazole-chalcone derivatives have been identified as selective COX-2 inhibitors. sciencescholar.us The anti-inflammatory activity of these compounds is often evaluated using assays such as carrageenan-induced paw edema in rats. nih.govresearchgate.net

The following table presents data on the anti-inflammatory activity of some related pyrazole compounds.

Compound/DerivativeAssay/ModelKey Finding
Pyrazoline DerivativeCarrageenan-induced paw edemaPotent inhibition of edema
Pyrazole-Thiazole HybridDual COX-2/5-LOX inhibitionIC50 = 0.03 µM (COX-2) / 0.12 µM (5-LOX)
3,5-diarylpyrazolesCOX-2 InhibitionIC50 = 0.01 µM
Pyrazolo-pyrimidineIn vivo arthritis modelValidated anti-inflammatory effects

This table is illustrative and based on data for related pyrazole compounds, not specifically this compound.

The pyrazole scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives showing potent cytotoxic activity against various cancer cell lines. nih.govsrrjournals.com These compounds can exert their anticancer effects through multiple mechanisms, such as inhibiting protein kinases (e.g., CDKs, EGFR), disrupting microtubule polymerization, and inducing apoptosis. nih.gov The substitution pattern on the pyrazole ring plays a critical role in determining the anticancer efficacy and selectivity. nih.gov

Research into pyrazolyl-benzaldehyde conjugates for anticancer applications is a promising field. Studies on related pyrazole derivatives have identified compounds with significant cytotoxicity against human cancer cell lines, including breast, colon, and liver cancer cells. nih.govresearchgate.net For instance, certain pyrazole carbaldehyde derivatives have been identified as potent PI3 kinase inhibitors with excellent cytotoxicity against MCF7 breast cancer cells. nih.gov

Below is a table summarizing the anticancer activity of some related pyrazole derivatives.

Compound/DerivativeCancer Cell LineIC50 Value
Pyrazole Carbaldehyde DerivativeMCF7 (Breast Cancer)0.25 µM
1H-pyrazolo[3,4-d]pyrimidine DerivativeA549 (Lung Cancer)8.21 µM
Indole-linked Pyrazole DerivativeHCT116 (Colon Cancer)< 23.7 µM
4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrileHCT-116 (Colon Cancer)7.7 ± 1.8 µM

This table is illustrative and based on data for related pyrazole compounds, not specifically this compound.

The antioxidant potential of pyrazolyl-benzaldehyde conjugates is an area of interest, given that both parent moieties can contribute to this activity. mdpi.comresearchgate.net The evaluation of antioxidant activity is typically carried out using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. bohrium.comnih.gov Studies on various pyrazole derivatives have shown significant radical scavenging capabilities. nih.govbohrium.com

The following table highlights the antioxidant activity of some pyrazole derivatives.

Compound/DerivativeAntioxidant AssayResult
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde DerivativesDPPH, Nitric oxide, Hydroxyl radical scavengingPotent antioxidant activity
Pyrazole-Pyrazoline ConjugatesDPPH radical scavengingHigh level of antioxidant activity
3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide ChalconesDPPH radical scavengingPotent radical scavenging activity
1,5-diarylpyrazolesDPPH radical scavengingGood DPPH radical scavenging activity

This table is illustrative and based on data for related pyrazole compounds, not specifically this compound.

Influence of Halogen Substituents, Specifically Iodine, on Biological Activity Profiles (General academic discussion)

The introduction of halogen substituents is a common strategy in medicinal chemistry to modulate the biological activity of a lead compound. Halogens can influence a molecule's physicochemical properties, such as lipophilicity, electronic character, and size, which in turn can affect its absorption, distribution, metabolism, excretion, and target binding affinity. acs.org

The effect of halogenation can vary depending on the specific halogen and its position on the scaffold. For instance, in a series of tricyclic flavonoids, the antibacterial activity against both Gram-positive and Gram-negative bacteria increased in the order from fluorine to iodine, suggesting that the size of the halogen atom plays a significant role in this activity. researchgate.netnih.gov An increase in the atomic mass of a halogen substituent has also been shown to improve the biological activity of certain cobalt derivatives. rsc.org

Specifically, iodine, being the largest and most polarizable of the common halogens, can introduce unique properties. It can form strong halogen bonds, which are non-covalent interactions that can contribute to ligand-receptor binding. acs.org The presence of an iodine atom can significantly enhance the lipophilicity of a compound, which may improve its ability to cross cell membranes. However, this increased lipophilicity must be balanced to maintain appropriate solubility and pharmacokinetic properties. The introduction of an iodine atom into a pyrazole ring has been achieved through methods like using iodine/hydrogen peroxide in water. researchgate.net The strategic placement of an iodine atom on a bioactive scaffold can lead to enhanced potency and selectivity, making it a valuable tool in drug design.

Future Research Directions and Emerging Opportunities for 2 4 Iodo 1h Pyrazol 1 Yl Benzaldehyde

The unique structural architecture of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde, featuring a reactive aldehyde group and a versatile iodinated pyrazole (B372694) moiety, positions it as a compound of significant interest for future chemical exploration. The convergence of these functional groups on a single molecular scaffold opens up a wide array of possibilities for novel synthetic methodologies, catalytic applications, and the development of complex molecular systems. This section outlines key areas for future research that could unlock the full potential of this promising building block.

Q & A

Q. How to address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize cell viability data to account for batch-to-batch variability .
  • SAR Analysis : Correlate substituent electronic properties (Hammett σ values) with IC₅₀ trends to identify critical functional groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.